molecular formula C23H15ClN2OS2 B2387496 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 330201-94-0

3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2387496
CAS No.: 330201-94-0
M. Wt: 434.96
InChI Key: YVOGTIAWGOJYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide (CAS 330201-94-0) is a high molecular weight (434.96 g/mol) organic compound with the formula C23H15ClN2OS2 . This benzothiazole derivative is offered with a purity of 90% and above for research applications . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities . Specifically, derivatives of this chemical class have demonstrated significant potential as anticancer agents, showing efficacy against a diverse panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . The compound's research value is further highlighted by its structural features, which are associated with the inhibition of key enzymes like carbonic anhydrase (CA), a target for developing agents against hypoxic tumors . Beyond oncology, benzothiazole analogues are extensively investigated for their potent anti-inflammatory and analgesic properties, making them promising leads for developing new therapeutic agents for managing pain and inflammation . The compound has a topological polar surface area of 98.5 Ų and an XLogP3 value of 7.2, indicating high lipophilicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can procure this compound in quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2OS2/c1-13-6-11-17-19(12-13)29-23(26-17)14-7-9-15(10-8-14)25-22(27)21-20(24)16-4-2-3-5-18(16)28-21/h2-12H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOGTIAWGOJYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(phenylthio)ethanone.

    Introduction of the Benzothiazole Moiety: The benzothiazole moiety is introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reaction: The benzothiophene and benzothiazole intermediates are coupled

Biological Activity

The compound 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

The molecular formula of the compound is C23H15ClN2OS2C_{23}H_{15}ClN_{2}OS_{2} with a molecular weight of approximately 434.96 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities.

Table 1: Basic Chemical Information

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₂OS
Molecular Weight434.96 g/mol
CAS Number[Insert CAS Number]
Purity95%

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including the compound . Benzothiazole derivatives are noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The proposed mechanisms through which this compound exhibits anticancer activity include:

  • Induction of Apoptosis : The compound enhances the levels of caspase-3, a key enzyme in the apoptosis pathway, suggesting that it triggers programmed cell death in cancer cells .
  • Inhibition of Cell Proliferation : Studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung cancers .

Efficacy Against Cancer Cell Lines

Research has shown that derivatives similar to this compound exhibit significant cytotoxic effects. For instance:

  • Cytotoxicity Testing : In vitro studies demonstrated that certain benzothiazole derivatives have GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.57 µM against MCF-7 cells .
  • Comparative Studies : The compound's effectiveness is often compared to established chemotherapeutics like paclitaxel and cisplatin, showcasing its potential as a new therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiazole structure significantly impact biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances cytotoxicity, while electron-donating groups may reduce it .
  • Optimal Substituents : Compounds with specific substitutions at designated positions on the benzothiazole ring demonstrate improved potency against various cancer types .

Case Studies

Several case studies have illustrated the biological activity of related compounds:

  • Study on Apoptosis Induction : A study found that a benzothiazole derivative induced apoptosis in B16-F10 melanoma cells through caspase activation .
  • Cytotoxicity Profile : Research highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Table 2: Summary of Biological Activity Findings

Study ReferenceCell LineGI50 Value (µM)Mechanism of Action
MCF-70.57Apoptosis via caspase activation
HepG20.40Inhibition of cell proliferation
B16-F10Not specifiedInduction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Core Heterocycles

  • N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide :
    This analogue replaces the benzothiophene core with a tetrahydrothiophene ring. Despite sharing the 6-methylbenzothiazole-phenylamide scaffold, it lacks inhibitory activity against tested targets, highlighting the critical role of the benzothiophene core in bioactivity .

Derivatives with Substituted Benzothiophene Cores

  • SAG1.5 (3-Chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]-1-benzothiophene-2-carboxamide): A structurally complex agonist featuring a 3-chloro-4,7-difluoro benzothiophene core and a cyclohexyl-pyridinylmethylamine group. Unlike the target compound, SAG1.5 acts as a potent Smoothened receptor agonist, inducing GLI transcription factor activation. The additional fluorine atoms and bulky substituents enhance receptor binding but reduce solubility .
  • 3-Chloro-6-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide :
    The methoxy group at position 6 improves solubility, while the sulfonylpiperidine substituent modulates pharmacokinetics. However, its biological activity remains uncharacterized in the available literature .

Analogues with Nitro or Halogen Substituents

  • 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide: Replaces the benzothiophene with a nitro-substituted benzamide.
  • 4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide :
    Features a nitro group at position 2 and a chloro substituent at position 4 on the benzamide ring. The structural rigidity of the benzamide vs. benzothiophene likely impacts conformational flexibility during target interaction .

Compounds with Modified Sulfonamide Groups

  • 3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide :
    Substitutes the benzothiazole-phenyl group with a morpholinylsulfonyl-phenyl moiety. The morpholine ring enhances water solubility, but its pharmacological profile is undocumented .
  • 3-Chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide :
    Incorporates a dibutylsulfamoyl group, increasing lipophilicity. Such modifications are often explored to improve blood-brain barrier penetration .

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Biological Activity (IC50/EC50) Source
Target Compound Benzothiophene 3-Cl, 6-methylbenzothiazole-phenylamide 25–27 μmol/L (IC50)
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide Tetrahydrothiophene 6-methylbenzothiazole-phenylamide No inhibitory activity
SAG1.5 Benzothiophene 3-Cl-4,7-F, cyclohexyl-pyridinylmethyl Potent agonist (EC50 not reported)
3-Chloro-6-methoxy...sulfonylpiperidine Benzothiophene 6-OCH3, sulfonylpiperidine Undocumented
2-Chloro-4-nitrobenzamide analogue Benzamide 2-Cl, 4-NO2 Undocumented

Q & A

Basic: How can researchers optimize the synthesis of 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide?

Methodological Answer:
Synthesis optimization involves:

  • Multi-step coupling : Start with benzothiophene-2-carboxylic acid activation using coupling agents like EDCl/HOBt to react with 4-(6-methylbenzothiazol-2-yl)aniline .
  • Reaction conditions : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield and reduce side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) to achieve >95% purity .
    Key Data : Yield improvements from 40% to 65% via solvent optimization .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., chloro and methyl groups). For example, aromatic protons appear at δ 6.8–8.2 ppm, and methyl groups at δ 2.5–3.0 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, benzothiazole C=N at ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 450–460) .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

  • Kinase inhibition : Structural analogs (e.g., benzothiazole derivatives) show affinity for MAPK1 and EGFR kinases, suggesting potential anticancer activity .
  • Enzyme interaction : Molecular docking studies predict binding to ATP-binding pockets due to the benzothiophene-carboxamide scaffold .
    Key Data : IC50_{50} values of similar compounds range from 0.5–10 µM in kinase assays .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (F, Br), methoxy, or nitro groups at the benzothiophene or benzothiazole rings to assess electronic effects .
  • Bioactivity assays : Test modified compounds against cancer cell lines (e.g., MCF-7, A549) and compare IC50_{50} values to identify critical substituents .
    Key Insight : Methyl groups at the benzothiazole ring enhance lipophilicity and cellular uptake .

Advanced: What in vivo models are suitable for preclinical evaluation?

Methodological Answer:

  • Xenograft models : Use immunodeficient mice implanted with human tumor cells (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition .
  • Pharmacokinetics : Monitor plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS after oral/intravenous administration .
    Data Contradiction : Some analogs show high in vitro potency but poor in vivo efficacy due to metabolic instability .

Advanced: How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings .
  • X-ray crystallography : Confirm regiochemistry of substituents (e.g., chloro vs methyl positions) via single-crystal analysis .
    Example : A similar compound’s X-ray structure revealed unexpected axial chirality, clarifying NMR ambiguities .

Advanced: What enzymatic assays validate target engagement for this compound?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption in recombinant kinase systems (e.g., MAPK1) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D) between the compound and purified enzyme targets .
    Key Data : SPR-derived KD_D values correlate with IC50_{50} in cell-based assays .

Advanced: How to address solubility challenges in biological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) for in vitro assays to maintain compound stability .
  • Prodrug strategies : Synthesize phosphate or ester derivatives to enhance aqueous solubility for in vivo studies .

Advanced: What protocols ensure compound stability during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis/oxidation .
  • HPLC monitoring : Perform monthly purity checks (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How to statistically analyze contradictory bioactivity data across labs?

Methodological Answer:

  • Meta-analysis : Use R or Python to pool data from multiple studies, adjusting for variables like cell passage number or assay plate batch effects .
  • Bland-Altman plots : Visualize inter-lab variability in IC50_{50} measurements and identify systematic biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.